Ethyl 4,5-Difluorobenzimidazole-2-carboxylate
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Overview
Description
Ethyl 4,5-Difluorobenzimidazole-2-carboxylate is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,5-Difluorobenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4,5-difluoro-1,2-phenylenediamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,5-Difluorobenzimidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Ethyl 4,5-Difluorobenzimidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4,5-Difluorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic efficiency .
Comparison with Similar Compounds
- Ethyl 4,5-Difluoroimidazole-2-carboxylate
- Ethyl 4,5-Difluorobenzimidazole-2-carboxamide
- Ethyl 4,5-Difluorobenzimidazole-2-thiol
Comparison: Ethyl 4,5-Difluorobenzimidazole-2-carboxylate is unique due to its specific substitution pattern and the presence of ethyl ester functionality. This makes it more lipophilic and enhances its ability to penetrate biological membranes compared to its analogs. Additionally, the presence of fluorine atoms increases its metabolic stability and resistance to enzymatic degradation .
Biological Activity
Ethyl 4,5-difluorobenzimidazole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring system. The introduction of fluorine atoms at the 4 and 5 positions enhances the compound's lipophilicity and biological activity. The carboxylate group may contribute to its solubility and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzimidazole derivatives. This compound has shown promising results in inducing apoptosis in cancer cell lines. Research indicates that compounds with similar structures can activate caspase pathways, leading to increased apoptosis rates in various cancer cells, including human promyelocytic leukemia HL-60 cells .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HL-60 | TBD | Induction of apoptosis via caspase activation |
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | HL-60 | 23.5 | ROS production and mitochondrial membrane potential alteration |
Antimicrobial Activity
Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens. Compounds within this class typically exhibit activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt cellular functions .
Table 2: Antimicrobial Activity Overview
Compound | Target Organism | Activity |
---|---|---|
This compound | Staphylococcus aureus | Moderate |
Escherichia coli | Moderate |
The biological activity of this compound is largely attributed to its interaction with cellular pathways:
- Apoptosis Induction : Similar compounds have been shown to increase intracellular calcium levels and reactive oxygen species (ROS), which are critical in triggering apoptosis through mitochondrial pathways .
- Caspase Activation : The activation of caspase-3 has been documented as a key mechanism by which these compounds induce cell death in cancer cells .
- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis and function is a common mechanism for benzimidazole derivatives .
Case Studies
Several case studies have documented the effects of this compound on specific cell lines:
- Case Study on HL-60 Cells : A study demonstrated that treatment with this compound resulted in a significant increase in apoptotic cells as assessed by flow cytometry. The percentage of apoptotic cells increased dramatically with higher concentrations of the compound .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an alternative therapeutic agent .
Properties
Molecular Formula |
C10H8F2N2O2 |
---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
ethyl 4,5-difluoro-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-13-6-4-3-5(11)7(12)8(6)14-9/h3-4H,2H2,1H3,(H,13,14) |
InChI Key |
YENJTCCVMPDUTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=CC(=C2F)F |
Origin of Product |
United States |
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